Aspartic acid, N,N-dimethyl-

Description

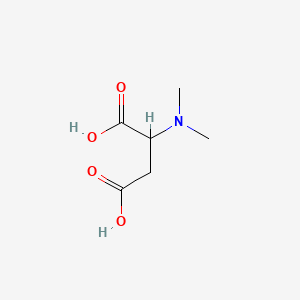

Structure

2D Structure

3D Structure

Properties

CAS No. |

2503-47-1 |

|---|---|

Molecular Formula |

C6H11NO4 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-(dimethylamino)butanedioic acid |

InChI |

InChI=1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11) |

InChI Key |

AXWJKQDGIVWVEW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,n Dimethylaspartic Acid

Direct Synthesis of N,N-Dimethylaspartic Acid

The primary route for the synthesis of N,N-dimethylaspartic acid involves the direct N,N-dimethylation of L-aspartic acid. This transformation is efficiently achieved through catalytic reductive amination, a powerful and widely used method in organic synthesis for the formation of C-N bonds.

A well-established protocol for synthesizing N,N-dimethylaspartic acid utilizes L-aspartic acid as the starting material, formaldehyde (B43269) as the source of the methyl groups, and a palladium-on-carbon (Pd/C) catalyst. rsc.orgthieme-connect.com The reaction proceeds under a hydrogen atmosphere, where the palladium catalyst facilitates both the initial condensation of the amine with formaldehyde to form an iminium intermediate and its subsequent reduction to the dimethylated product.

A typical procedure involves charging a high-pressure batch reactor with L-aspartic acid, an aqueous solution of formaldehyde, and a 5 wt% Pd/C catalyst in water. rsc.org The reactor is then pressurized with hydrogen gas and heated. rsc.org This one-pot method is advantageous due to its directness and the use of readily available reagents. thieme-connect.com

Table 1: Reaction Conditions for Catalytic Reductive Amination of L-Aspartic Acid

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | L-aspartic acid (0.01 mol) | rsc.org |

| Reagent | Formaldehyde (0.022 mol, 37 wt% in water) | rsc.org |

| Catalyst | 5 wt% Pd/C (0.9 mol% Pd) | rsc.org |

| Solvent | Water (20 ml) | rsc.org |

| Pressure | 40 bar H₂ | rsc.org |

| Temperature | 50 °C | rsc.org |

| Agitation | 830 rpm | rsc.org |

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the catalytic reductive amination can be fine-tuned by systematically adjusting various reaction parameters to maximize yield and purity. acs.org The optimization process often involves a Design of Experiments (DoE) approach to efficiently explore the effects of multiple variables. acs.org

Key parameters for optimization include:

Temperature: Varying the temperature can affect reaction kinetics and catalyst activity. While the reported temperature is 50 °C, exploring a range around this value could identify an optimum for both reaction rate and selectivity, minimizing potential side reactions. rsc.orgresearchgate.net

Hydrogen Pressure: The pressure of hydrogen gas is critical for the reduction step. Investigating different pressures could enhance the efficiency of the reduction without leading to over-reduction or other undesired pathways.

Catalyst Loading: The amount of Pd/C catalyst influences the reaction rate. Optimizing the catalyst loading is a balance between achieving a desirable reaction time and minimizing cost and potential issues with product purification from catalyst residues. acs.org

Solvent and pH: While water is a common solvent, the pH of the medium can impact the reactivity of the amino acid and the stability of intermediates. Screening different solvent systems or adjusting the pH could lead to improved outcomes. researchgate.net

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal duration to achieve complete conversion while preventing the formation of degradation products. scielo.br

By methodically screening these variables, a response surface can be generated to visualize the ideal combination of conditions for producing N,N-dimethylaspartic acid with the highest possible yield and purity. acs.org

Synthesis of N,N-Dimethylaspartic Acid Derivatives

The carboxylic acid groups of N,N-dimethylaspartic acid can be readily converted into other functional groups, such as esters, to create a variety of useful derivatives.

Esterification of N,N-dimethylaspartic acid is a common transformation, often accomplished using classic coupling methods or through nucleophilic substitution pathways.

Carbodiimide (B86325) reagents are widely used to facilitate the formation of ester bonds between a carboxylic acid and an alcohol. wikipedia.org Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective for this purpose. peptide.comacs.org

The reaction mechanism involves the activation of the carboxylic acid group of N,N-dimethylaspartic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then susceptible to nucleophilic attack by an alcohol to yield the desired ester and a urea (B33335) byproduct. wikipedia.orgthieme-connect.de

To enhance yield and suppress side reactions, such as racemization or the formation of stable N-acylureas, additives are often employed. wikipedia.orgpeptide.com

1-Hydroxybenzotriazole (HOBt): Used to minimize racemization during the coupling process. peptide.com

4-(N,N-dimethylamino)pyridine (DMAP): Acts as a catalyst, particularly when coupling with sterically hindered alcohols, though its use must be carefully controlled to prevent racemization. peptide.comanalis.com.my

Table 2: Common Reagents for Carbodiimide-Mediated Esterification

| Reagent/Additive | Function | Source |

|---|---|---|

| DCC, DIC, EDC | Coupling agents; activate the carboxylic acid. | wikipedia.orgpeptide.com |

| HOBt | Additive; suppresses racemization. | peptide.com |

| DMAP | Catalyst; accelerates the coupling reaction. | peptide.comanalis.com.my |

N,N-Dimethylamino Acid Esters

Nucleophilic Substitution Reactions with Amines

An alternative strategy for synthesizing N,N-dimethylamino acid esters involves a two-step process that utilizes a nucleophilic substitution reaction. researchgate.net This pathway can offer advantages in terms of yield and ease of purification. researchgate.net

A representative synthesis involves:

Esterification and Halogenation: A suitable starting material, such as a bromo-substituted carboxylic acid, is first esterified with an alcohol (e.g., dodecanol) using standard methods, which can include carbodiimide coupling. researchgate.net

Nucleophilic Substitution: The resulting bromo-ester then undergoes a nucleophilic substitution reaction with dimethylamine (B145610). researchgate.netutexas.edu The lone pair of electrons on the nitrogen of dimethylamine attacks the carbon atom bearing the bromine, displacing it to form the final N,N-dimethylamino acid ester. researchgate.netuomustansiriyah.edu.iq

This synthetic route, which proceeds via a bromo-ester intermediate, has been reported to be more convenient and provide better yields compared to the direct esterification of a pre-formed dimethylamino acid. researchgate.net Using a solution of dimethylamine in a solvent like tetrahydrofuran (B95107) (THF) can offer similar yields while being easier to handle than using liquefied dimethylamine. researchgate.net

Esterification Methods (e.g., via acyl chloride intermediates)

The esterification of N,N-dimethylaspartic acid, a process that converts its carboxylic acid groups into esters, can be achieved through several synthetic routes. A common and effective strategy involves the activation of the carboxylic acid by converting it into a more reactive intermediate, such as an acyl chloride.

This transformation is typically accomplished by treating the N-protected amino acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive species that readily undergoes nucleophilic attack by an alcohol to form the corresponding ester. This method is advantageous for its efficiency and the high reactivity of the intermediate. researchgate.netsolubilityofthings.com For instance, the synthesis of dodecyl 3-bromopropanoate (B1231587) has been successfully carried out using an acyl chloride intermediate, demonstrating the viability of this pathway for related structures. researchgate.net

The general two-step process is:

Formation of the Acyl Chloride: The carboxylic acid groups of N,N-dimethylaspartic acid are reacted with a chlorinating agent.

Ester Formation: The newly formed acyl chloride is then reacted with a desired alcohol (R-OH) to yield the diester of N,N-dimethylaspartic acid.

Alternatively, modern esterification methods often employ coupling agents and catalysts to facilitate the reaction under milder conditions. acs.org Catalysts such as 4-(N,N-dimethylamino)pyridine (DMAP) are exceptionally effective in promoting acylation reactions, even with sterically hindered alcohols. organic-chemistry.orgorganic-chemistry.org When used with an acid anhydride, DMAP forms a highly reactive N-acylpyridinium ion, which is then attacked by the alcohol. wikipedia.orgutrgv.edu While this method does not strictly proceed via an isolated acyl chloride, the in-situ generated intermediate serves a similar role as a highly electrophilic acylating agent.

Table 1: Reagents for Esterification of Carboxylic Acids

| Reagent/Catalyst | Function | Typical Use Case |

| Thionyl Chloride (SOCl₂) | Chlorinating Agent | Converts carboxylic acids to acyl chlorides. researchgate.net |

| Oxalyl Chloride ((COCl)₂) | Chlorinating Agent | Converts carboxylic acids to acyl chlorides, often under milder conditions than SOCl₂. |

| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Facilitates direct esterification between a carboxylic acid and an alcohol. researchgate.net |

| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic Catalyst | Used with coupling agents or anhydrides to accelerate acylation. researchgate.netorganic-chemistry.org |

Polymeric Derivatives Bearing N,N-Dimethylamino Moieties (e.g., N,N-(dimethylamino)ethyl acrylates as polycations)

The N,N-dimethylamino functional group is a key component in the synthesis of advanced polymeric materials, particularly polycations with applications in biomaterials. mcmaster.ca A prominent example is the polymerization of monomers like N,N-(dimethylamino)ethyl acrylate (B77674) (DMAEA) to create polymers that are studied for their potential in gene delivery. acs.orgnih.gov These polymers are often referred to as "charge-shifting" polycations because they possess a high cationic charge density that can be altered, for instance, through hydrolysis of the ester side chains. mcmaster.caacs.orgnih.gov

The synthesis of these polymers is often achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgnih.gov This method allows for the preparation of copolymers with controlled molecular weights and low dispersities. nih.gov For example, copolymers of DMAEA and 3-aminopropylmethacrylamide (APM), known as PAD copolymers, have been synthesized via RAFT. acs.orgnih.gov The process typically involves dissolving the monomers with a RAFT chain transfer agent (CTA) and a radical initiator in a suitable solvent, followed by polymerization at an elevated temperature under an inert atmosphere. nih.gov

These polymers initially have a high positive charge, which allows them to efficiently bind to and condense anionic molecules like DNA to form polyplexes. acs.orgnih.gov Following cellular uptake, the polymer structure can be designed to change, leading to the release of its cargo. nih.gov

Table 2: Properties of Poly[3-aminopropylmethacrylamide-co-N,N-(dimethylamino)ethyl acrylate] (PAD) Copolymers Synthesized via RAFT Polymerization

| Copolymer | Mol % DMAEA | Molecular Weight ( g/mol ) | Dispersity (Đ) |

| PAD20 | 20% | 18,000 | 1.25 |

| PAD50 | 50% | 19,500 | 1.20 |

| PAD80 | 80% | 22,000 | 1.15 |

Data synthesized from findings reported on PAD copolymers. acs.orgnih.gov

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of the derivatization reactions of N,N-dimethylaspartic acid and related compounds is crucial for optimizing reaction conditions and controlling product outcomes.

The mechanism for esterification via an acyl chloride intermediate is a classic two-step nucleophilic acyl substitution. In the first step, the lone pair on the oxygen of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the ester.

For DMAP-catalyzed acylations , the mechanism is more intricate. DMAP acts as a nucleophilic catalyst, first attacking the acylating agent (e.g., an acid anhydride) to form an N-acylpyridinium intermediate. wikipedia.orgutrgv.edu This intermediate is significantly more reactive than the initial anhydride. The alcohol then attacks this activated intermediate, leading to the formation of the ester and the regeneration of the DMAP catalyst. wikipedia.orgacs.org An auxiliary base is often used to deprotonate the alcohol and the protonated DMAP to complete the catalytic cycle. wikipedia.org

The mechanism of RAFT polymerization , used to synthesize the polymeric derivatives, provides a high degree of control over the final polymer structure. The process involves a series of equilibria:

Initiation: A standard radical initiator generates an initial radical.

Chain Propagation: The radical reacts with monomer units to form a growing polymer chain (Pₙ•).

Reversible Chain Transfer: The propagating radical (Pₙ•) reacts with the RAFT agent (a thiocarbonylthio compound, Z-C(=S)S-R). This forms a dormant intermediate radical, which then fragments to release a new radical (R•) and a dormant polymeric RAFT agent (Pₙ-S-C(=S)-Z).

Re-initiation and Equilibration: The expelled radical (R•) initiates the growth of a new polymer chain. An equilibrium is established where polymer chains are rapidly exchanged between active (radical) and dormant (thiocarbonylthio-capped) states, ensuring that all chains grow at a similar rate. acs.orgmdpi.com

Challenges in the polymerization of monomers like DMAEA include potential side reactions, such as the quaternization of the tertiary amine by other components in the reaction, which can lead to chain termination. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like N,N-dimethylaspartic acid. auremn.org.br It provides information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) is a powerful tool for verifying the purity of N,N-dimethylaspartic acid. By analyzing the ¹H-NMR spectrum, the presence of impurities can be detected and quantified. ox.ac.uk The principle of purity determination by ¹H-NMR relies on the direct relationship between the integrated area of a signal and the number of protons giving rise to that signal. ox.ac.uk

To assess purity, a known amount of an internal standard is added to a precisely weighed sample of N,N-dimethylaspartic acid. ox.ac.uk The signals of both the analyte and the standard are integrated, and their respective purities can be calculated using the following equation:

Purityₓ = (Iₓ / Iₛₜₐₙₐₐᵣₔ) * (Nₛₜₐₙₐₐᵣₔ / Nₓ) * (Mₓ / Mₛₜₐₙₐₐᵣₔ) * (mₛₜₐₙₐₐᵣₔ / mₓ) * Purityₛₜₐₙₐₐᵣₔ

Where:

I : Integrated area of the signal

N : Number of protons giving rise to the signal

M : Molar mass

m : Mass of the substance

Purity : Purity of the substance

x : Analyte (N,N-dimethylaspartic acid)

standard : Internal standard

Key considerations for accurate purity determination by ¹H-NMR include achieving a good signal-to-noise ratio (ideally >250:1 for integration errors <1%), ensuring uniform excitation of all resonances, and proper phasing of the spectrum. ox.ac.uk The chemical shifts of common laboratory solvents and impurities are well-documented and can be used to identify potential contaminants. sigmaaldrich.com

A hypothetical ¹H-NMR spectrum of N,N-dimethylaspartic acid would exhibit characteristic signals corresponding to the different types of protons in its structure. The integration of these signals, relative to an internal standard, allows for a quantitative assessment of purity.

Interactive Data Table: Hypothetical ¹H-NMR Data for Purity Analysis of N,N-dimethylaspartic acid

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration (Relative) |

|---|---|---|---|

| N(CH₃)₂ | ~2.3-2.8 | Singlet | 6 |

| α-CH | ~3.5-4.0 | Doublet of doublets | 1 |

| β-CH₂ | ~2.7-3.2 | Multiplet | 2 |

Note: The exact chemical shifts can vary depending on the solvent and pH.

NMR spectroscopy is a valuable technique for studying the conformational preferences of molecules in solution. auremn.org.br For N,N-dimethylaspartic acid, NMR data can reveal the equilibrium between different rotational isomers (rotamers). This analysis often involves the measurement of coupling constants and the observation of chemical shift changes with solvent polarity. researchgate.net

The molecule can exist in different conformations due to rotation around the Cα-Cβ and C-N bonds. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the geometries and relative energies of the stable conformers. researchgate.net These theoretical predictions can then be correlated with experimental NMR data.

Studies on similar N,N-dimethylamino acids have shown that they can exist as an equilibrium mixture of unionized and zwitterionic forms, which can be distinguished by ¹H-NMR. tdl.org The conformational equilibrium can also be influenced by the solvent, with more polar solvents potentially favoring conformers with larger dipole moments. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Preferences

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uobasrah.edu.iq For N,N-dimethylaspartic acid, the IR spectrum provides characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups in N,N-dimethylaspartic acid are the carboxylic acid (-COOH) and the tertiary amine (-N(CH₃)₂). The carboxylic acid group gives rise to a strong and broad O-H stretching vibration, typically in the range of 2500-3300 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching vibration around 1700-1725 cm⁻¹. tdl.orgcore.ac.uk The C-N stretching vibration of the dimethylamino group is expected in the fingerprint region.

The position and shape of these bands can also provide information about conformational preferences and intermolecular interactions, such as hydrogen bonding. For instance, the C=O stretching frequency can shift depending on the conformation and the extent of hydrogen bonding. researchgate.net Studies on related N,N-dimethylamino compounds have utilized IR spectroscopy to confirm the presence of the dimethylamino and carboxylic acid functionalities. tdl.org

Interactive Data Table: Characteristic IR Absorption Frequencies for N,N-dimethylaspartic acid

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, Sharp |

| Dimethylamino | C-N stretch | 1000-1250 | Medium |

| Alkyl | C-H stretch | 2850-2960 | Medium to Strong |

Note: The exact frequencies can be influenced by the physical state (solid or solution) and intermolecular interactions.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like amino acids. acs.org In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For N,N-dimethylaspartic acid, ESI would typically produce protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode. ddtjournal.com The high sensitivity of ESI allows for the analysis of very small amounts of sample. nih.gov The fragmentation of the parent ion can be induced (tandem MS or MS/MS) to provide structural information. scirp.org

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard the analyte in the gas phase. researchgate.net This process typically leads to extensive fragmentation of the molecule, creating a characteristic fragmentation pattern that can be used as a "fingerprint" for identification. While EI-MS can be very useful for structural elucidation, the molecular ion may be weak or absent for some compounds. researchgate.net The fragmentation patterns are often dominated by processes such as α-cleavage and rearrangements. researchgate.net

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the direct analysis of samples in their native state with little to no sample preparation. ojp.govjeolusa.com DART utilizes a stream of heated, excited-state gas (typically helium or nitrogen) to desorb and ionize analytes from a surface. ojp.gov This makes it a very rapid screening tool. ojp.gov

DART is considered a soft ionization method, often producing prominent protonated molecules [M+H]⁺, which simplifies the resulting mass spectra. ojp.gov It can be coupled with high-resolution mass spectrometers to provide accurate mass measurements, aiding in the determination of the elemental composition of N,N-dimethylaspartic acid. jeolusa.com The technique has found wide application in various fields, including forensic analysis, due to its speed and ease of use. nih.gov

High-Resolution Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) with Enzymatic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. wikipedia.orgopenaccessjournals.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase. wikipedia.org

While direct HPLC analysis of amino acids like N,N-dimethylaspartic acid is possible, combining HPLC with enzymatic methods can enhance specificity and sensitivity. wiley.com Enzymatic assays can be used either pre- or post-column to convert the analyte into a product that is more easily detectable. For instance, an enzyme could specifically react with N,N-dimethylaspartic acid, and the resulting product could then be separated and quantified by HPLC.

Although specific enzymatic assays for N,N-dimethylaspartic acid are not widely documented in the provided search results, the principle is well-established for related compounds. For example, enzymatic methods are used in conjunction with HPLC for the analysis of other amino acids and their derivatives. nih.govnih.govjlabphy.org The choice of enzyme would be critical and would need to exhibit high specificity for N,N-dimethylaspartic acid to avoid interference from other structurally similar compounds. The performance of such methods is often compared with other techniques like ELISA, with HPLC generally offering better sensitivity and selectivity. nih.govnih.gov

Table 1: Comparison of Analytical Performance for a Related Compound (ADMA) using HPLC and ELISA

| Parameter | HPLC Method | ELISA Method |

| Intra-assay CV | 2.5% | 19% |

| Inter-assay CV | 4.2% | 9-14% |

| Correlation (R²) | - | 0.0972 (compared to HPLC) |

| Data derived from a study on asymmetric dimethylarginine (ADMA). nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) creates a highly powerful and versatile analytical tool for the analysis of complex mixtures. wikipedia.orgresearchgate.net LC separates the components of the mixture, and MS/MS provides sensitive and selective detection and identification. wikipedia.org This technique is particularly well-suited for analyzing compounds like N,N-dimethylaspartic acid in complex biological samples such as plasma, urine, and tissue extracts. nih.govscirp.orgsemanticscholar.org

In a typical LC-MS/MS workflow for N,N-dimethylaspartic acid, the sample is first subjected to chromatographic separation, often using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. nih.govscirp.org The choice of column and mobile phase is optimized to achieve good retention and separation of the analyte from other matrix components. Following separation, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized.

The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity, allowing for the differentiation of isobaric compounds (compounds with the same nominal mass). mdpi.commdpi.com This is crucial for accurately identifying and quantifying N,N-dimethylaspartic acid, especially in the presence of isomers or other interfering substances. The development of robust LC-MS/MS methods requires careful optimization of both the chromatographic separation and the mass spectrometric parameters. nih.govscirp.org

Table 2: Example LC-MS/MS Method Parameters for Analysis of Related Dimethylated Amino Acids

| Parameter | Condition |

| Chromatography | |

| Column | Silica column scirp.orgsemanticscholar.org |

| Mobile Phase | 10 mM ammonium (B1175870) acetate (B1210297) buffer H₂O/methanol/acetonitrile (20/30/45, v/v) at pH 4 scirp.org |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive tandfonline.com |

| MS/MS Transitions | Unique precursor-to-product ion transitions for each analyte nih.gov |

| Parameters are based on methods developed for asymmetric and symmetric dimethylarginine. nih.govscirp.orgsemanticscholar.orgtandfonline.com |

Derivatization Strategies for Enhanced Analytical Detection (e.g., for improved mass spectrometric properties)

Derivatization is a chemical modification process used to convert an analyte into a derivative with properties that are more suitable for a given analytical technique. mdpi.comrsc.org For the analysis of amino acids like N,N-dimethylaspartic acid by mass spectrometry, derivatization can be employed to enhance ionization efficiency, improve chromatographic retention and separation, and direct fragmentation pathways. google.comgoogle.com

The polar nature of amino acids can sometimes lead to poor retention on standard reversed-phase HPLC columns and variable ionization efficiency in ESI-MS. sigmaaldrich.com Derivatization can address these issues by introducing a nonpolar, easily ionizable group onto the molecule. For example, reacting the carboxyl group of N,N-dimethylaspartic acid with a reagent containing a quaternary amine can introduce a permanent positive charge, significantly enhancing its signal in positive ion ESI-MS. nih.gov

Several derivatization reagents are available for amino acids. Reagents like fluorescamine (B152294) have been used to derivatize amino groups, leading to improved sensitivity in LC-MS/MS analysis. tandfonline.com Another strategy involves the use of reagents that target the carboxyl group. For instance, butanol-HCl can be used to form butyl esters, which are more hydrophobic and can exhibit characteristic fragmentation patterns. ddtjournal.com The choice of derivatization strategy depends on the specific analytical challenges and the desired outcome.

Table 3: Common Derivatization Strategies for Amino Acids

| Derivatization Reagent | Target Functional Group | Purpose |

| N-alkyl-nicotinic acid N-hydroxysuccinimide ester | Amino group | Increases hydrophobicity and introduces a quaternary amine for enhanced MS signal. google.comgoogle.com |

| Fluorescamine | Primary amino group | Improves sensitivity and allows for fluorescence detection. tandfonline.com |

| Butanol-HCl | Carboxyl group | Increases hydrophobicity and can lead to characteristic fragmentation. ddtjournal.com |

| Phenylglycine methyl ester (PGME) | Carboxyl group | Used for chiral derivatization to separate enantiomers. biomolther.org |

Theoretical and Computational Chemistry Studies of N,n Dimethylaspartic Acid

Conformational Energy Landscape and Preferences

Studies on similar small peptide models and modified amino acids, such as N-acetyl-N′-methylprolineamide, reveal that the conformational preferences are a delicate balance of several factors. rsc.org The stability of different conformers is governed by a combination of intramolecular hydrogen bonding, hyperconjugative interactions, and steric hindrance. rsc.orgacs.org For N,N-Dimethylaspartic Acid, key rotations would occur around the Cα-Cβ and Cβ-Cγ bonds of the aspartic acid residue, as well as the C-N bonds of the dimethylamino group. The presence of the two methyl groups on the nitrogen atom introduces significant steric constraints that influence the preferred orientations of the side chain.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, albeit in an approximate manner. For molecules like N,N-Dimethylaspartic Acid, these calculations provide detailed information about electronic structure, molecular properties, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. grafiati.comnih.gov It is favored for its balance of accuracy and computational cost. DFT calculations on N,N-Dimethylaspartic Acid can determine its optimized molecular geometry and a suite of key quantum chemical parameters that describe its reactivity and electronic nature. tandfonline.comtandfonline.com

These parameters include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are crucial. The HOMO energy relates to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more chemically reactive.

Global Reactivity Descriptors: From the HOMO and LUMO energies, other parameters like electronegativity (χ), chemical hardness (η), and softness (S) can be derived to further quantify reactivity. tandfonline.com

Visualizing the HOMO and LUMO electron density distributions helps to identify the regions of the molecule involved in electron donation and acceptance, respectively. For N,N-Dimethylaspartic Acid, the HOMO is likely localized on the electron-rich N,N-dimethylamino group, while the LUMO may be distributed over the carboxylic acid moieties.

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Measure of resistance to oxidation |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Measure of ability to be reduced |

| Electronegativity (χ) | Tendency to attract electrons (≈ (I+A)/2) | Overall electronic character |

| Chemical Hardness (η) | Resistance to change in electron distribution (≈ (I-A)/2) | High hardness implies low reactivity |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their optical properties. core.ac.ukiastate.edu This method is particularly useful for calculating the electronic absorption spectra (e.g., UV-Visible spectra) of compounds like N,N-Dimethylaspartic Acid. bohrium.comnih.gov

The primary outputs of a TD-DFT calculation are:

Vertical Excitation Energies: These are the energies required to promote an electron from the ground state to various excited states without a change in molecular geometry. These energies correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

Oscillator Strengths (f): This value represents the probability of a particular electronic transition occurring. Transitions with high oscillator strengths correspond to intense absorption bands in the experimental spectrum.

By analyzing the molecular orbitals involved in the main electronic transitions (e.g., HOMO→LUMO), TD-DFT can characterize the nature of the excitation, such as identifying it as a π→π* or n→π* transition, or as an intramolecular charge transfer (ICT) event. nih.govarxiv.org For N,N-Dimethylaspartic Acid, which has a potential donor (dimethylamino) and acceptor (carboxyl) groups, TD-DFT could elucidate charge-transfer characteristics upon electronic excitation. acs.org

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals that aligns with Lewis structures. joaquinbarroso.comusc.edu This method is exceptionally useful for quantifying intramolecular interactions. researchgate.net

For N,N-Dimethylaspartic Acid, NBO analysis can reveal:

Hyperconjugative Interactions: These are stabilizing interactions that involve the donation of electron density from an occupied Lewis-type orbital (like a σ bond or a lone pair) to an unoccupied non-Lewis orbital (typically an antibonding σ* or π* orbital). grafiati.com The strength of these interactions can be quantified as a stabilization energy (E(2)). wisc.edu For example, a lone pair on the nitrogen atom could interact with an adjacent anti-bonding C-C orbital.

Steric Interactions: NBO can also identify destabilizing effects arising from steric clashes, which are manifested as strong repulsive interactions between filled orbitals. aiu.edu This is particularly relevant for N,N-Dimethylaspartic Acid due to the presence of the two methyl groups on the nitrogen.

By analyzing the network of these interactions, NBO provides a deep understanding of the electronic factors that dictate the molecule's preferred geometry and stability. acs.orgresearchgate.net

Solvation Models in Theoretical Studies (e.g., IEF-PCM model)

Since most chemical and biological processes occur in solution, accounting for solvent effects is critical for accurate computational modeling. weebly.comacs.org Implicit solvation models, also known as continuum models, are an efficient way to incorporate these effects by representing the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. kyoto-u.ac.jprsc.org

The Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) is a popular and robust implicit solvation model. nih.govacs.org In this approach, a cavity is created in the dielectric continuum that matches the shape of the solute molecule (N,N-Dimethylaspartic Acid). The solute is then allowed to electronically polarize the surrounding solvent continuum, and the resulting reaction field from the polarized solvent, in turn, interacts with the solute. acs.orgscience.gov This self-consistent process allows the calculation to account for the electrostatic stabilization or destabilization provided by the solvent. pyscf.org The IEF-PCM model is crucial for accurately predicting properties of charged or highly polar species like amino acids in polar solvents such as water. acs.org

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A key validation of theoretical models is their ability to reproduce experimental data. Computational chemistry is frequently used to predict various spectroscopic properties, which can then be compared with results from techniques like FT-IR, Raman, and NMR spectroscopy. researchgate.net

For N,N-Dimethylaspartic Acid, DFT calculations can predict its vibrational frequencies. These calculated frequencies are often systematically scaled to correct for approximations in the theory and anharmonicity, after which they can be compared with experimental FT-IR and Raman spectra. This comparison helps in assigning the observed spectral bands to specific molecular vibrations (e.g., C=O stretch, N-CH₃ bend). nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental values measured in solution. Good agreement between the predicted and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic environment. rsc.org Such comparisons are powerful for structural elucidation and for understanding how the electronic properties of the molecule manifest in its spectra. nih.govmdpi.com

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(C=O) | 1750 | 1735 | Carbonyl stretch |

| δ(CH₃) | 1455 | 1460 | Methyl bend |

| ν(C-N) | 1190 | 1205 | Carbon-Nitrogen stretch |

Investigative Applications in Chemical Science and Biotechnology Non Medical Focus

Role in Advanced Materials Science

The structural backbone of aspartic acid, combined with the N,N-dimethyl functional group, provides a versatile platform for the development of novel polymers and biomaterials with tailored properties.

Polymer Chemistry and Biomaterials Research (e.g., rapidly hydrolyzing polycations)

In the field of polymer chemistry, derivatives of N,N-dimethylamino acids are instrumental in creating "charge-shifting" polycations. acs.orgnih.gov These polymers are designed to be cationic but can transition to anionic or neutral forms under specific conditions, such as hydrolysis. acs.org An example of a related and well-studied system involves polycations based on N,N-(dimethylamino)ethyl acrylate (B77674) (DMAEA). acs.orgnih.gov These polymers, known as PAD copolymers when copolymerized with 3-aminopropylmethacryamide (APM), are initially highly cationic. nih.gov

A key feature of these materials is their susceptibility to hydrolysis, which is highly dependent on pH. acs.org The hydrolysis process involves the loss of the cationic dimethylaminoethanol (B1669961) side chains, resulting in the formation of anionic acrylic acid units. nih.govacs.org This charge-shifting capability is a significant area of research in creating "smart" biomaterials. The rate of hydrolysis can be precisely controlled; studies show that the half-lives of these polymers can range from minutes to years depending on the pH. acs.org At a neutral pH of 7, the hydrolysis is rapid initially but tends to slow down and plateau at around 50-60% completion due to the electrostatic repulsion between the newly formed anionic carboxylate groups and hydroxide (B78521) ions. acs.org This rapid yet controlled degradation is a desirable characteristic for creating biodegradable materials. researchgate.net The biocompatibility and biodegradability of polymers based on the poly(aspartic acid) backbone are well-recognized, making them a foundation for developing novel biomaterials for applications like bone tissue engineering and biomineralization. researchgate.netnih.gov

Table 1: Hydrolysis Characteristics of Related Charge-Shifting Polycations (PDMAEA-based)

| Property | Observation | Source |

|---|---|---|

| Hydrolysis Mechanism | pH-dependent; involves loss of dimethylaminoethanol side chains, forming anionic units. | nih.govacs.org |

| pH 7 Hydrolysis Rate | Initially rapid, with a half-life of 2-3 days for the first phase. | nih.gov |

| pH 7 Hydrolysis Extent | Plateaus at 50-60% hydrolysis due to electrostatic repulsion. | acs.org |

| Acid-Catalyzed Hydrolysis | At pH 0.3, hydrolysis proceeds without a plateau, reaching 88% in 8 days at 70°C. | acs.org |

| Controlling Factors | pH, neighboring functional groups, and steric hindrance of the amino group. | acs.org |

Membrane Permeation Enhancement Mechanisms in Research Models

Esters of N,N-dimethylamino acids have been extensively investigated as chemical permeation enhancers (CPEs), which are compounds that temporarily and reversibly increase the permeability of biological barriers like the skin. nih.govresearchgate.net These amino acid-based amphiphiles are noted for their high biodegradability and low toxicity. nih.govresearchgate.net

Disordering Lipid Organization and Keratin (B1170402) Interaction

The primary barrier to permeation in the skin is the stratum corneum (SC), which consists of dead corneocytes embedded in a highly organized lipid matrix. nih.govresearchgate.net N,N-dimethylamino acid derivatives function by disrupting this organized structure. Dodecyl 2-(dimethylamino)propanoate (DDAIP), an enhancer based on alanine, is known to promote permeation by disordering the lipid organization and interacting with keratin in the corneocytes. researchgate.net Electron micrograph studies have confirmed that enhancers like DDAIP can interact with both the lipid-rich layers and the keratin-rich layers of the SC. unicamp.br Similarly, dodecyl N,N-dimethylamino acetate (B1210297) (DDAA) has been shown to cause the disruption of the lipoidal bilayer of the stratum corneum. rjpdft.com This dual interaction—fluidizing the lipid bilayers and altering keratin conformation—opens pathways for molecules to diffuse more easily through the skin barrier. nih.govresearchgate.net

Mechanisms of Enhanced Diffusion Across Biological Barriers (e.g., in porcine and snake skin models)

The efficacy of N,N-dimethylamino acid esters as permeation enhancers has been evaluated using various research models, including porcine and shed snake skin, which are considered good surrogates for human skin. nih.govnih.govbiorxiv.org In vitro studies using porcine skin have demonstrated significant enhancement of drug diffusion. nih.govresearchgate.net For example, a study comparing DDAIP with dodecyl 6-(dimethylamino)hexanoate (DDAK) found that DDAK was a more potent enhancer for drugs like theophylline, hydrocortisone, and adefovir. nih.gov The higher potency of DDAK was attributed to its greater lipophilicity and flexibility, allowing it to interact more effectively with the SC lipid bilayers. nih.gov

Shed snake skin is another common model used in these studies. nih.govcapes.gov.br Research showed that pretreating shed snakeskins with dodecyl N,N-dimethylamino acetate resulted in at least an 11-fold increase in the penetration flux for the model drugs clonidine (B47849) and indomethacin (B1671933) compared to untreated skin. nih.gov The effectiveness of these enhancers is often drug-specific; for instance, while DDAK was more potent for several drugs, DDAIP was found to be a better enhancer for indomethacin in porcine skin models. nih.gov

Table 2: Enhancement Ratios of N,N-Dimethylamino Acid Esters in Porcine Skin

| Enhancer | Model Drug | Enhancement Ratio (ER) | Source |

|---|---|---|---|

| DDAIP | Theophylline | 5.9 | nih.gov |

| DDAK | Theophylline | 17.3 | nih.gov |

| DDAIP | Hydrocortisone | 11.5 | nih.gov |

| DDAK | Hydrocortisone | 43.2 | nih.gov |

| DDAIP | Adefovir | 2.8 | nih.gov |

| DDAK | Adefovir | 13.6 | nih.gov |

| DDAIP | Indomethacin | 22.8 | nih.gov |

| DDAK | Indomethacin | 8.7 | nih.gov |

Enhancement Ratio (ER) is the ratio of drug flux with the enhancer versus the control (no enhancer).

Biodegradability and Reversibility of Action in Enhancer Systems

A critical advantage of amino acid-based enhancers is their biodegradability and the reversible nature of their action. nih.govnih.gov The presence of a labile ester bond allows these compounds to be easily broken down by esterases present in the skin into non-toxic components. nih.gov For instance, DDAIP is hydrolyzed into dimethylalanine and dodecanol. nih.gov Studies on DDAK demonstrated that it was rapidly metabolized by porcine esterase. nih.gov

The reversibility of their effect is crucial for maintaining the long-term integrity of the biological barrier. cuni.cz This has been demonstrated by measuring the electrical resistance of the skin after treatment with the enhancer. nih.gov In studies with DDAK, the electrical resistance of the treated porcine skin barrier promptly recovered to control values after the enhancer was removed, confirming the reversibility of its action. nih.govcuni.cz This rapid recovery minimizes the potential for irritation compared to more persistent enhancers. rjpdft.com

Applications in Analytical Chemistry as Derivatization Reagents

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. N,N-dimethylamino derivatives have been developed as highly effective derivatization reagents, particularly for the analysis of amino acids and peptides using liquid chromatography/electrospray ionization mass spectrometry (LC/ESI-MS). nih.govgoogle.com

A novel reagent, N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB), was specifically designed for this purpose. nih.gov The key innovation of DMDNFB is the introduction of an N,N-dimethylaminomethyl group, which serves as a readily protonatable site. nih.gov When amino acids are derivatized with DMDNFB, they exhibit significantly larger ion current signals in the commonly used ESI positive ion mode compared to traditional reagents like 2,4-dinitrofluorobenzene (DNFB). nih.gov This enhanced ionization efficiency leads to much lower limits of detection (LOD) and quantification (LOQ). researchgate.net For example, the LOD for L- and D-aspartic acid derivatized with DMDNFB was found to be 0.16-0.17 µg/mL, a sensitivity level 12-13 times greater than that achieved with ultraviolet detection. researchgate.net This makes the method highly suitable for quantifying trace amounts of amino acids in complex biological or chemical samples. researchgate.netddtjournal.com

Table 3: Comparison of Derivatization Reagents for Amino Acid Analysis by LC/ESI-MS

| Reagent | Key Feature | Advantage in ESI-MS (Positive Mode) | Source |

|---|---|---|---|

| 2,4-dinitrofluorobenzene (DNFB) | Traditional derivatizing agent. | Standard signal intensity. | nih.gov |

| N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) | Contains a tertiary N,N-dimethylaminomethyl group. | Exhibits much larger ion current signals due to the highly protonatable site. | nih.govgoogle.com |

| Result of DMDNFB Derivatization | Increased detection sensitivity. | LOD for aspartic acid is 12-13 times lower than with UV detection. | researchgate.net |

Biological Relevance and Biochemical Pathways Excluding Clinical Human Data

Endogenous Occurrence and Biosynthetic Pathways of N-Methylated Aspartic Acid Analogs

While direct evidence for the endogenous presence of N,N-dimethylaspartic acid is limited in the reviewed literature, its mono-methylated analog, N-methyl-D-aspartate (NMDA), is a well-documented endogenous compound. nih.govoup.com NMDA has been identified in the nervous and endocrine systems of a wide range of animals, from mollusks to mammals. nih.gov Studies in rats have shown that NMDA is naturally present in nanomolar concentrations in various tissues, particularly the adenohypophysis, hypothalamus, and brain. nih.govoup.com Its presence suggests a defined biosynthetic route and physiological role. The primary precursor for endogenous NMDA is D-aspartate (D-Asp), which is also found naturally in the same tissues. oup.com

Table 1: Endogenous Levels of D-Aspartate and N-Methyl-D-aspartate (NMDA) in Select Rat Tissues This table presents data on the concentration of D-Aspartate and its methylated derivative, NMDA, found in the neuroendocrine tissues of rats.

| Tissue | D-Aspartate (nmol/g) | NMDA (nmol/g) |

|---|---|---|

| Adenohypophysis | 78 ± 12 | 8.4 ± 1.2 |

| Hypothalamus | 55 ± 9 | 5.6 ± 1.1 |

Data sourced from references nih.govoup.com.

The biosynthesis of NMDA from D-aspartate is an enzymatic process. The reaction is catalyzed by a methyltransferase enzyme that has been provisionally named NMDA synthase or, more formally, D-aspartate N-methyltransferase (DDNMT). nih.govresearchgate.net This enzyme facilitates the transfer of a methyl group to the amino group of D-Aspartate, forming NMDA. researchgate.net The activity of DDNMT has been identified in tissue homogenates from various mammals, including rats and mice. nih.gov

The enzymatic methylation is not limited to N-methylation. Other enzymes, such as protein L-isoaspartate-(D-aspartate) O-methyltransferases (PIMT), can catalyze the methylation of the carboxyl group of aspartyl residues within proteins. nih.gov These enzymes recognize and methylate altered aspartyl residues, such as L-isoaspartyl and D-aspartyl forms, as part of protein repair pathways. nih.govnih.gov This process involves the formation of a methyl ester, which is then demethylated to an intermediate that can be converted back to a normal L-aspartyl residue. nih.gov

The universal methyl group donor in the vast majority of biological methylation reactions is S-adenosyl-L-methionine (SAM or AdoMet). nih.govwikipedia.orgresearchgate.net In the specific biosynthesis of N-methyl-D-aspartate, SAM has been definitively identified as the co-substrate that provides the methyl group for the D-aspartate N-methyltransferase-catalyzed reaction. nih.govoup.comresearchgate.net SAM is synthesized in the body from adenosine (B11128) triphosphate (ATP) and the essential amino acid methionine. wikipedia.orggenome.jp After donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH), which is then hydrolyzed to homocysteine and adenosine. researchgate.net The widespread use of SAM underscores its central role in cellular metabolism, including the synthesis of methylated amino acid derivatives. amerigoscientific.commdpi.com

Table 2: Summary of Key Enzymatic Methylation Reactions This table outlines the components of the biosynthetic pathway for N-methyl-D-aspartate.

| Enzyme | Precursor | Product | Methyl Group Donor |

|---|---|---|---|

| D-aspartate N-methyltransferase (DDNMT) | D-Aspartate | N-methyl-D-aspartate (NMDA) | S-adenosyl-L-methionine (SAM) |

Data sourced from references nih.govoup.comresearchgate.net.

Biochemical Degradation and Metabolic Fate in Model Systems (e.g., esterase-mediated metabolism of N,N-dimethylamino acid esters)

While the direct metabolism of N,N-dimethylaspartic acid is not extensively detailed, the biochemical fate of structurally related N,N-dimethylamino acid esters has been investigated in model systems. These studies provide insight into potential degradation pathways, particularly hydrolysis by esterases.

In vitro studies using porcine skin have demonstrated that certain N,N-dimethylamino acid esters are biodegradable. nih.gov For example, dodecyl 6-(dimethylamino)hexanoate (DDAK) was shown to be rapidly metabolized by porcine esterase. nih.gov This esterase-mediated hydrolysis breaks the ester bond, which would separate the lipophilic alkyl chain from the N,N-dimethylamino acid polar head group. researchgate.net Such enzymatic degradation is a key feature for biodegradable compounds designed for transdermal applications. researchgate.net

Further metabolic processes can involve the N,N-dimethylamino group itself. The metabolic N-dealkylation of N,N-dimethylamino moieties is a common pathway for many compounds, often catalyzed by cytochrome P450 enzymes. nih.gov This process typically occurs sequentially, removing one methyl group to form a secondary amine (N-monomethylated) metabolite, which can then be further dealkylated to a primary amine. nih.gov For instance, in vitro studies on the metabolism of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP) in rat liver microsomes identified both the hydrolysis product, N,N-dimethyl-p-aminobenzoic acid (DMP), and a demethylated metabolite, N-monomethyl-p-aminobenzoic acid (MMP). researchgate.net This indicates that for N,N-dimethylamino acid derivatives, metabolism can involve both ester hydrolysis and N-demethylation.

General Biological Functions of Amino Acid Derivatives

Amino acid derivatives, a broad class of molecules that includes N,N-dimethylaspartic acid, are indispensable to virtually all biological processes. amerigoscientific.com They are formed through modifications to the basic amino acid structure and exhibit a wide array of functions beyond their primary role as the building blocks of proteins. myuchem.comunacademy.com

Key biological functions include:

Metabolic Intermediates: Many amino acid derivatives are crucial intermediates in central metabolic pathways. unacademy.com For example, amino acids can be converted into molecules that enter the citric acid cycle for energy production. amerigoscientific.com

Signaling Molecules: This class includes hormones and neurotransmitters. myuchem.comthemedicalbiochemistrypage.org For instance, tyrosine is a precursor to the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), and tryptophan is the precursor to serotonin. themedicalbiochemistrypage.org

Enzyme Regulation and Cofactors: Some derivatives act as regulators or essential components of enzymatic reactions. amerigoscientific.compressbooks.pub S-adenosylmethionine (SAM) is a prime example, serving as the primary methyl group donor in countless biochemical reactions, thereby regulating gene expression and protein function. amerigoscientific.com

Structural Roles: Beyond their incorporation into proteins, derivatives contribute to complex structures. Glutathione, a tripeptide derivative, is critical for protecting cells from oxidative damage. pressbooks.pub

The transformation of amino acids into their derivatives through processes like methylation, phosphorylation, and decarboxylation significantly expands their functional diversity, allowing them to participate in cellular signaling, metabolism, and regulation. amerigoscientific.compressbooks.pub

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of N,N-dimethylaspartic acid is an area ripe for innovation, with a strong emphasis on developing more efficient and environmentally benign processes. Traditional methods often rely on harsh reagents and produce significant waste. Future research is focused on overcoming these limitations through greener chemistry approaches.

One promising avenue is the refinement of the Eschweiler-Clarke reaction, a method that can be adapted for the large-scale synthesis of N-methylated amino acids. researchgate.net This reaction utilizes formic acid and formaldehyde (B43269) for methylation, avoiding the use of more toxic and expensive methylating agents like methyl iodide or dimethyl sulfate (B86663). google.com Research in this area aims to optimize reaction conditions to maximize yield and purity while minimizing byproducts.

Biocatalysis presents another highly attractive and sustainable route. The use of enzymes, such as aspartate ammonia (B1221849) lyase (AspB), has shown remarkable potential for the enantioselective synthesis of N-substituted aspartic acids. nih.gov AspB from Bacillus sp. YM55-1 has been shown to catalyze the Michael addition of various amines to fumarate (B1241708) with excellent enantioselectivity (>97% ee). nih.gov Future work will likely focus on expanding the substrate scope of such enzymes through protein engineering to efficiently accommodate dimethylamine (B145610), thereby enabling a direct and highly selective synthesis of N,N-dimethyl-L-aspartic acid. Engineered variants of enzymes like methylaspartate ammonia lyase (MAL) and ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) are also being explored for their ability to catalyze the addition of a broader range of amines to fumarate, offering further avenues for biocatalytic synthesis. scispace.com

The table below summarizes some key aspects of emerging synthetic routes.

| Synthetic Route | Key Advantages | Research Focus |

| Modified Eschweiler-Clarke Reaction | Avoids toxic methylating agents, suitable for large-scale production. researchgate.netgoogle.com | Optimization of reaction conditions, reduction of byproducts. |

| Biocatalysis (e.g., Aspartate Ammonia Lyase) | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme engineering for enhanced substrate specificity and catalytic efficiency. |

Elucidation of Complex Reaction Mechanisms under Diverse Conditions

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of N,N-dimethylaspartic acid is crucial for optimizing existing processes and designing new applications. Future research will increasingly rely on a combination of experimental and computational techniques to unravel these intricate molecular transformations.

For chemical syntheses, such as the Michael addition of dimethylamine to maleic or fumaric acid derivatives, mechanistic studies will focus on the influence of catalysts, solvents, and temperature on reaction kinetics and regioselectivity. nih.gov Understanding the intermediates and transition states will be key to controlling the formation of the desired product and minimizing side reactions. nih.gov

In biocatalytic systems, elucidating the enzyme's mechanism of action is paramount. For enzymes like aspartate ammonia lyase, research will aim to characterize the active site, identify key amino acid residues involved in substrate binding and catalysis, and understand the structural basis for its enantioselectivity. nih.gov This knowledge is essential for the rational design of more efficient and versatile biocatalysts.

Exploration of Unconventional Applications in Non-Medical Fields

While N,N-dimethylaspartic acid has potential in pharmaceuticals, its unique properties lend themselves to a range of non-medical applications that are beginning to be explored. A significant area of interest is its use as a biodegradable and environmentally friendly chelating agent.

Scale and Corrosion Inhibition: Derivatives of polyaspartic acid, a polymer synthesized from aspartic acid, have demonstrated excellent performance as scale inhibitors for calcium carbonate and calcium sulfate in industrial water systems. mat-pro.comnih.gov The presence of carboxyl groups allows for the chelation of metal ions, preventing the formation of scale deposits. researchgate.net N,N-dimethylaspartic acid and its polymers are being investigated as green alternatives to traditional, less biodegradable scale inhibitors. mdpi.comelectrochemsci.org Similarly, these compounds show promise as corrosion inhibitors for mild steel, forming a protective film on the metal surface. electrochemsci.orgmdpi.comnih.gov

Biodegradable Polymers and Hydrogels: The incorporation of N,N-dimethylaspartic acid into polymer backbones is a promising strategy for creating novel biodegradable materials. researchgate.netnih.govmdpi.com These materials could find applications in areas such as controlled-release agriculture, packaging, and consumer goods. Furthermore, the hydrophilic nature of N,N-dimethylaspartic acid makes it a suitable component for the synthesis of hydrogels. nih.govencyclopedia.pubnih.govnih.gov These hydrogels could be designed to be responsive to stimuli such as pH and temperature, making them attractive for applications in areas like water treatment and smart materials. mdpi.comuss.cl

The following table highlights some of the emerging non-medical applications.

| Application Area | Function of N,N-dimethylaspartic acid | Potential Impact |

| Water Treatment | Biodegradable scale and corrosion inhibitor. mat-pro.comnih.govelectrochemsci.org | Environmentally friendly alternative to conventional water treatment chemicals. |

| Materials Science | Monomer for biodegradable polymers and hydrogels. researchgate.netnih.govnih.gov | Development of sustainable materials with tailored properties. |

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry is becoming an indispensable tool for accelerating research and development related to N,N-dimethylaspartic acid. Advanced modeling techniques are being employed to predict molecular properties and guide experimental design.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. iipseries.orgeurjchem.comnih.govresearchgate.net DFT studies can provide insights into the HOMO-LUMO energy gap, molecular electrostatic potential, and charge distribution of N,N-dimethylaspartic acid, which are crucial for understanding its chemical behavior and designing new applications. researchgate.net For instance, such calculations can help in understanding its potential as a corrosion inhibitor by modeling its interaction with metal surfaces. mdpi.com

Molecular docking and molecular dynamics simulations are particularly valuable for studying the interaction of N,N-dimethylaspartic acid with biological macromolecules or other chemical entities. nih.govbiointerfaceresearch.commdpi.commdpi.com These techniques can predict the binding affinity and conformation of the molecule within an enzyme's active site, aiding in the design of more efficient biocatalysts. biointerfaceresearch.com In the context of materials science, molecular dynamics can be used to simulate the self-assembly of polymers containing N,N-dimethylaspartic acid and to understand the properties of the resulting materials at a molecular level.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biotechnology

The future of research on N,N-dimethylaspartic acid lies in the convergence of multiple scientific disciplines. The development of novel biomaterials, for example, requires a synergistic approach combining chemical synthesis, materials characterization, and biological evaluation.

The interface of chemistry and biotechnology is particularly fertile ground for innovation. The use of biocatalysis for the synthesis of N,N-dimethylaspartic acid is a prime example of this synergy. nih.govscispace.comrsc.org Future research will likely involve a combination of synthetic biology to create novel enzymatic pathways and process engineering to optimize biocatalytic production.

In materials science, the focus will be on creating functional materials with tailored properties. This could involve the synthesis of copolymers of N,N-dimethylaspartic acid with other monomers to create biodegradable plastics with specific mechanical and thermal properties. mdpi.com In the realm of nanotechnology, N,N-dimethylaspartic acid-based polymers could be used to create nanoparticles for targeted drug delivery or as biocompatible coatings for medical devices. nih.gov

The continued exploration of N,N-dimethylaspartic acid, fueled by interdisciplinary collaboration and advanced research methodologies, promises to unlock a wide array of new technologies and applications with significant scientific and industrial impact.

Q & A

Q. What are the optimal synthetic routes for N,N-dimethyl aspartic acid, and how are purity and structural integrity validated?

N,N-Dimethyl aspartic acid is synthesized via coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group. Reactions are typically conducted in organic solvents (e.g., dimethylformamide) under mild conditions. Post-synthesis, purity (>98%) is verified via HPLC or TLC, while structural characterization employs single-crystal X-ray diffraction, FTIR, and NMR . Mass spectroscopy further confirms molecular weight (176.13 g/mol, CAS 923-37-5) .

Q. What storage conditions ensure the stability of N,N-dimethyl aspartic acid in laboratory settings?

The compound is thermally sensitive and must be stored in sealed containers under refrigeration (2–8°C). Incompatibility with oxidizers necessitates segregation from such materials. Stability under these conditions is confirmed by the absence of reported decomposition in safety data, though harmful byproducts (e.g., NO) may form during combustion .

Q. Which analytical methods are recommended for detecting N,N-dimethyl aspartic acid in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection is standard for quantification. Spectroscopic techniques like FTIR and NMR are critical for functional group and stereochemical analysis. For thermodynamic properties (e.g., enthalpy of formation), consult NIST Chemistry WebBook data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or thermodynamic data for N,N-dimethyl aspartic acid?

Discrepancies in data (e.g., conflicting enthalpy values) require cross-validation using multiple techniques. For example, compare experimental FTIR peaks with computational simulations (DFT calculations). Reference NIST Standard Reference Data for benchmark thermodynamic parameters (ΔfH°gas, ΔrG°) and validate with independent replicates .

Q. What mechanisms underlie the enhanced near-infrared (NIR) luminescence of N,N-dimethyl aspartic acid when complexed with lanthanide ions?

The compound acts as a sensitizer, transferring energy to lanthanide activators (e.g., Dy, Er) via ligand-to-metal charge transfer (LMCT). This interaction is probed via X-ray photoelectron spectroscopy (XPS) to confirm bonding and via luminescence spectroscopy to quantify emission intensity .

Q. How does N,N-dimethyl aspartic acid influence the mechanical properties of polymeric hydrogels in materials science applications?

In double-network hydrogels, its incorporation modifies crosslinking density and hydrophilicity. Optimize monomer ratios (e.g., acrylic acid:acrylamide:N,N-dimethyl acrylamide = 2:7:1) to enhance tensile strength. Mechanical testing (rheometry, compression assays) and SEM imaging validate network morphology .

Methodological and Safety Considerations

Q. What precautions are critical when handling N,N-dimethyl aspartic acid, given limited toxicological data?

While acute toxicity data are unavailable, adopt standard protocols: use fume hoods, wear nitrile gloves, and avoid inhalation of aerosols. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Monitor decomposition byproducts (CO, NO) during high-temperature experiments .

Q. How should researchers design experiments to study the reactivity of N,N-dimethyl aspartic acid under varying pH conditions?

Use buffer systems (pH 3–10) to assess acid/base stability. Monitor degradation via UV-Vis spectroscopy or LC-MS. For kinetic studies, employ stopped-flow techniques with pseudo-first-order conditions. Reference acid/base reaction frameworks from standardized curricula for methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.